

# Fascaplysin: A Deep Dive into its Chemical Identity and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fascaplysin, a potent marine-derived alkaloid, has garnered significant attention within the scientific community for its broad spectrum of biological activities.[1][2][3] First isolated in 1988 from the sponge Fascaplysinopsis bergquist sp., this red pigment exhibits promising anticancer, antimicrobial, and anti-inflammatory properties.[4] Its unique pentacyclic structure is central to its mechanism of action, which includes the inhibition of key cellular enzymes and interaction with DNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological interactions of fascaplysin, with a focus on its role as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor and its influence on the PI3K/Akt/mTOR signaling pathway.

## **Chemical Structure and Physicochemical Properties**

**Fascaplysin** is a cationic molecule with a rigid, planar pentacyclic ring system based on a 12H-pyrido[1,2-a:3,4-b']diindole framework.[1][5] Its chemical identity is well-characterized, and its physicochemical properties are crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for the design of future derivatives.

Chemical Structure

The chemical structure of **fascaplysin** is presented below:



Caption: Chemical structure of the **fascaplysin** cation.

#### Physicochemical Data

A summary of the key physicochemical properties of **fascaplysin** is provided in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted.

| Property                         | Value                                                                                                                | Source                      |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------|-----------------------------|
| IUPAC Name                       | 3-aza-13-<br>azoniapentacyclo[11.7.0.02,10<br>.04,9.014,19]icosa-<br>1(13),2(10),4,6,8,11,14,16,18-<br>nonaen-20-one | PubChem[6]                  |
| Molecular Formula                | C18H11N2O+                                                                                                           | PubChem[6]                  |
| Molecular Weight (cation)        | 271.3 g/mol                                                                                                          | PubChem[6]                  |
| Molecular Weight (chloride salt) | 306.75 g/mol                                                                                                         | Santa Cruz Biotechnology[7] |
| CAS Number                       | 114719-57-2                                                                                                          | Santa Cruz Biotechnology[7] |
| Appearance                       | Red pigment                                                                                                          | Wikipedia[1]                |
| Melting Point                    | Not available for fascaplysin.  An intermediate in a synthetic route has a reported melting point of 175–177 °C.     | PubMed Central[8]           |
| Solubility                       | Soluble in DMSO and water.                                                                                           | AG Scientific               |
| XLogP3 (Computed)                | 2.9                                                                                                                  | PubChem[6]                  |
| pKa (Predicted)                  | Acidic: 12.8, Basic: -2.9                                                                                            | ChemAxon                    |

## **Key Biological Activities and Signaling Pathways**



**Fascaplysin**'s potent biological effects stem from its ability to interact with multiple intracellular targets. Its planar structure allows it to intercalate into DNA, contributing to its cytotoxicity.[9] However, its more specific interactions with key signaling proteins are of greater interest for targeted drug development.

## Cyclin-Dependent Kinase 4 (CDK4) Inhibition

**Fascaplysin** is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[3][10] CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle. By inhibiting CDK4, **fascaplysin** induces a G1 cell cycle arrest, preventing cancer cell proliferation.[10]



Click to download full resolution via product page



Caption: **Fascaplysin** inhibits the CDK4/Cyclin D complex, preventing pRb phosphorylation and blocking the G1/S cell cycle transition.

## Modulation of the PI3K/Akt/mTOR Pathway

**Fascaplysin** has also been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling cascade.[9][11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. **Fascaplysin**'s inhibitory effect on this pathway further contributes to its anticancer properties.



Click to download full resolution via product page

Caption: **Fascaplysin** inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.



## **Experimental Protocols**

Detailed experimental protocols are essential for the accurate assessment of **fascaplysin**'s biological activity. Below are generalized methodologies for key experiments cited in the literature.

## **CDK4 Kinase Inhibition Assay**

This assay is used to determine the in vitro potency of **fascaplysin** as a CDK4 inhibitor.

#### Methodology:

 Reagents and Materials: Recombinant human CDK4/Cyclin D1 enzyme, pRb protein substrate, [γ-32P]ATP, kinase assay buffer, fascaplysin stock solution, phosphocellulose paper, scintillation counter.

#### Procedure:

- Prepare a reaction mixture containing the kinase buffer, pRb substrate, and varying concentrations of fascaplysin.
- Initiate the kinase reaction by adding the CDK4/Cyclin D1 enzyme and [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a solution like phosphoric acid.
- Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [y-32P]ATP.
- Quantify the incorporation of 32P into the pRb substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each fascaplysin concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the fascaplysin concentration.





Click to download full resolution via product page

Caption: A generalized workflow for a CDK4 kinase inhibition assay.



## Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This technique is used to assess the effect of **fascaplysin** on the phosphorylation status and expression levels of key proteins in the PI3K/Akt/mTOR pathway in cultured cells.

#### Methodology:

- Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HL-60) and treat with varying concentrations of fascaplysin for a specified time.
- Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein from each sample by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR.
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.



 Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of fascaplysin.

## Conclusion

Fascaplysin remains a molecule of significant interest in the field of drug discovery due to its potent and diverse biological activities. Its well-defined chemical structure and its ability to specifically inhibit key cellular pathways like the CDK4/Cyclin D and PI3K/Akt/mTOR pathways make it a valuable lead compound for the development of novel anticancer therapeutics. Further research, including detailed structure-activity relationship studies and preclinical in vivo evaluation, is warranted to fully explore the therapeutic potential of fascaplysin and its analogs. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing our understanding of this remarkable marine natural product.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Fascaplysin Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and biology of fascaplysin, a potent marine-derived CDK-4 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of the Marine-Derived Alkaloid Fascaplysin and Its Metabolites Homofascaplysins A–C [mdpi.com]
- 5. Recent Advances in the Synthesis of the Marine-Derived Alkaloid Fascaplysin and Its Metabolites Homofascaplysins A–C PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fascaplysin | C18H11N2O+ | CID 73293 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. A New Mild Method for Synthesis of Marine Alkaloid Fascaplysin and Its Therapeutically Promising Derivatives PMC [pmc.ncbi.nlm.nih.gov]



- 9. mdpi.com [mdpi.com]
- 10. Inhibition of cyclin-dependent kinase 4 (Cdk4) by fascaplysin, a marine natural product PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total Syntheses and Preliminary Biological Evaluation of Brominated Fascaplysin and Reticulatine Alkaloids and Their Analogues PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fascaplysin: A Deep Dive into its Chemical Identity and Biological Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045494#chemical-structure-and-physicochemical-properties-of-fascaplysin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com